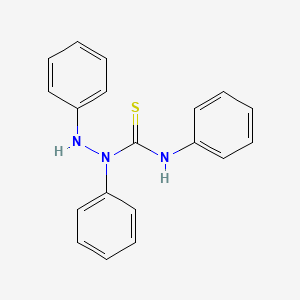
N,1,2-Triphenylhydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,2-Triphenylhydrazine-1-carbothioamide is a compound with the chemical formula C19H17N3S. It is a derivative of hydrazinecarbothioamide and is known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The compound contains a thiosemicarbazide functional group, which is crucial for its biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-Triphenylhydrazine-1-carbothioamide typically involves the reaction of aromatic aldehydes with 4-phenylthiosemicarbazide under microwave irradiation . This method is efficient and yields high purity products. The reaction conditions usually involve the use of solvents like THF or 1,4-dioxane .
Industrial Production Methods
These methods are scalable and can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,1,2-Triphenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N,1,2-Triphenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a scaffold for synthesizing novel compounds with potential therapeutic applications.
Biology: The compound exhibits significant antioxidant and anticancer activities.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Industry: The compound’s antimicrobial properties make it useful in developing antimicrobial agents.
Wirkmechanismus
The mechanism of action of N,1,2-Triphenylhydrazine-1-carbothioamide involves targeting specific molecular pathways. It inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . By inhibiting this pathway, the compound induces apoptosis and causes cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and thiosemicarbazide-based molecules .
Uniqueness
N,1,2-Triphenylhydrazine-1-carbothioamide is unique due to its potent biological activities and its ability to target specific molecular pathways. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
90396-31-9 |
|---|---|
Molekularformel |
C19H17N3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-anilino-1,3-diphenylthiourea |
InChI |
InChI=1S/C19H17N3S/c23-19(20-16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21-17-12-6-2-7-13-17/h1-15,21H,(H,20,23) |
InChI-Schlüssel |
KQJFFMBDWKQZMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
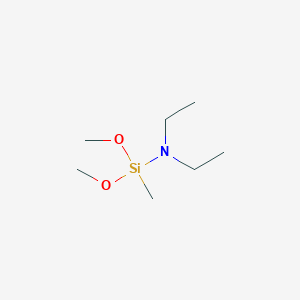
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)
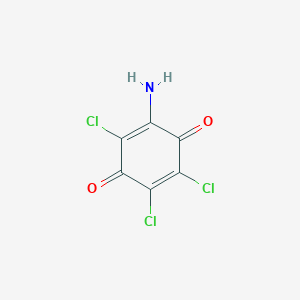

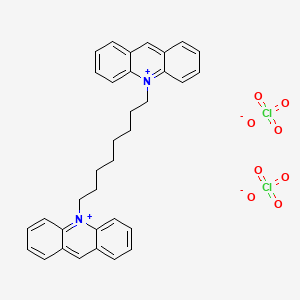
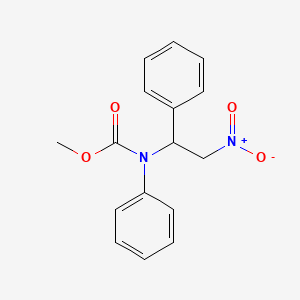

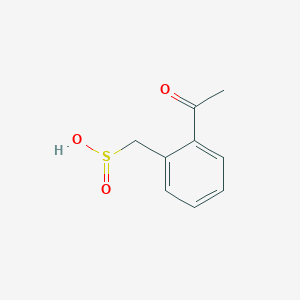
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
phenylsilane](/img/structure/B14357148.png)
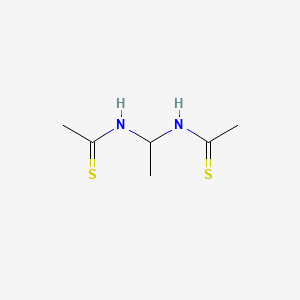
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
